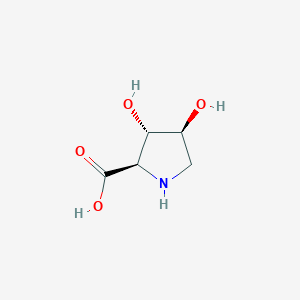
(3S,4S)-3,4-dihydroxy-d-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-dihydroxy-d-proline is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dihydroxy-d-proline typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation at the desired positions. Reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity and yield. Enzymes such as hydroxylases and reductases can be employed to catalyze the specific transformations required to produce the compound. Additionally, large-scale chemical synthesis may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-dihydroxy-d-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemical Synthesis
Chiral Building Block
(3S,4S)-3,4-dihydroxy-D-proline serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of various derivatives that are essential in the development of pharmaceuticals and fine chemicals.
Ligand Development
The compound has been utilized to create N-substituted derivatives that act as ligands in enantioselective reactions, such as the Henry reaction. This application is significant for producing chiral compounds with high selectivity, which is vital in medicinal chemistry .
Biological Research
Enzyme Catalysis Studies
Research has indicated that this compound plays a role in enzyme catalysis. Its structure allows it to interact with specific enzymes, potentially inhibiting their activity through hydrogen bonding and ionic interactions. This property makes it a candidate for studying enzyme mechanisms and pathways in biological systems .
Potential Therapeutic Applications
There is ongoing investigation into the therapeutic effects of this compound. Preliminary studies suggest it may have antiviral and anticancer properties, making it a subject of interest for drug development. The compound's ability to modulate biological pathways could lead to novel therapeutic strategies.
Industrial Applications
Pharmaceutical Production
Due to its unique structural properties, this compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature is particularly valuable in creating drugs with specific biological activities.
Biocatalytic Processes
In industrial settings, biocatalytic processes employing enzymes are being explored to synthesize this compound efficiently. These methods promise high stereoselectivity and yield compared to traditional chemical synthesis routes .
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the use of this compound as a chiral catalyst in asymmetric synthesis reactions. The results showed improved yields and enantioselectivity compared to non-chiral alternatives .
Research exploring the compound's potential as an anticancer agent revealed that it could inhibit specific cancer cell lines through modulation of metabolic pathways. This finding underscores its promise as a lead compound for drug development .
作用機序
The mechanism of action of (3S,4S)-3,4-dihydroxy-d-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
類似化合物との比較
Similar Compounds
(2R,3S,4S)-3,4-Dihydroxybutanoic acid: Similar structure but with a butanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxyhexanoic acid: Similar structure but with a hexanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
(3S,4S)-3,4-dihydroxy-d-proline is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of chiral molecules with specific biological activities.
特性
CAS番号 |
138258-69-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChIキー |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
異性体SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同義語 |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















